molecular formula C9H12N2O3 B11777592 Methyl 2-(1-ethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetate

Methyl 2-(1-ethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetate

Cat. No.: B11777592
M. Wt: 196.20 g/mol
InChI Key: HFUYNELACLTKED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(1-ethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(1-ethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetate can be synthesized through the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. The reaction is typically carried out in ethanol in the presence of potassium carbonate at room temperature . The product is obtained in moderate yields and can be further purified through standard techniques such as recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-ethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alkylation: Ethyl chloroacetate in the presence of potassium carbonate.

    Substitution: Aliphatic amines, hydrazine hydrate, and aniline in ethanol.

Major Products Formed

    Acetamides: Formed through substitution reactions with aliphatic amines.

    Thiazolopyrimidines: Formed through cyclization reactions.

Mechanism of Action

The mechanism of action of methyl 2-(1-ethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetate involves its interaction with biological targets, such as enzymes and receptors. The compound’s pyrimidine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-ethyl-6-oxo-1,6-dihydropyrimidin-4-yl)acetate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable intermediates and products makes it valuable in synthetic chemistry and drug development.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 2-(1-ethyl-6-oxopyrimidin-4-yl)acetate

InChI

InChI=1S/C9H12N2O3/c1-3-11-6-10-7(4-8(11)12)5-9(13)14-2/h4,6H,3,5H2,1-2H3

InChI Key

HFUYNELACLTKED-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC(=CC1=O)CC(=O)OC

Origin of Product

United States

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